
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as FMBN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBN is a yellow crystalline powder, and its molecular formula is C15H9FN4O3S.
作用機序
The mechanism of action of FMBN involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. FMBN binds to the active site of the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation eventually triggers the apoptosis of cancer cells.
Biochemical and Physiological Effects:
FMBN has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of blood vessels, which is essential for the development and progression of tumors. Additionally, FMBN has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of FMBN is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. Additionally, FMBN has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also limitations to the use of FMBN in lab experiments. One of the primary limitations is its low solubility in water, which can make it challenging to administer in experiments. Additionally, FMBN has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of FMBN. One potential area of research is the development of FMBN analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to understand the mechanism of action of FMBN and its potential use in combination with other anti-cancer drugs. Finally, the use of FMBN in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Conclusion:
FMBN is a promising compound with potent anti-cancer properties. Its mechanism of action involves the inhibition of the proteasome, leading to the apoptosis of cancer cells. FMBN has several biochemical and physiological effects, including anti-inflammatory and anti-angiogenic properties. While there are limitations to its use in lab experiments, FMBN has several future directions for research, including the development of analogs and its use in other fields.
合成法
The synthesis of FMBN involves the reaction of 4-nitrobenzoyl chloride with 4-fluoro-3-methylbenzenethiol in the presence of triethylamine. The resulting product is then treated with 2-aminobenzothiazole to obtain FMBN. The overall yield of this process is around 50%.
科学的研究の応用
FMBN has been studied for its potential use in various scientific research fields. One of the primary applications of FMBN is in the field of cancer research. Several studies have shown that FMBN has potent anti-cancer properties and can induce apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c1-18-13-11(16)3-2-4-12(13)23-15(18)17-14(20)9-5-7-10(8-6-9)19(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRIJESQDRVLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

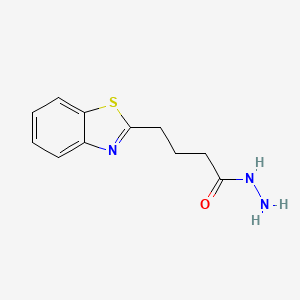
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
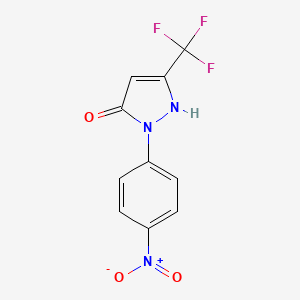

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)
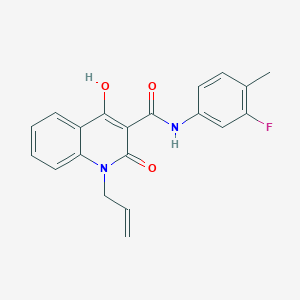
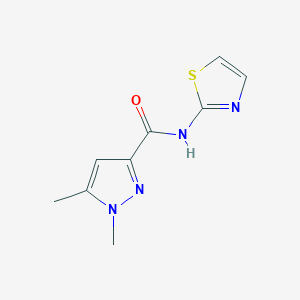
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
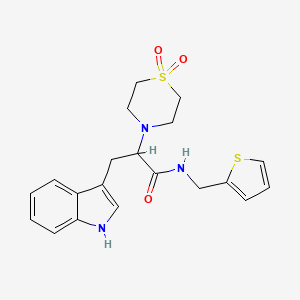
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)